![molecular formula C18H18N2O6S B2933276 N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899758-16-8](/img/structure/B2933276.png)
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
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Overview
Description
Starting Material: 2,4-dimethoxyaniline.
Reaction: Coupling with the benzoisothiazolone intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Conditions: Conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions
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Preparation of Benzoisothiazolone Core
Starting Material: 2-aminobenzenesulfonamide.
Reaction: Cyclization with a suitable reagent such as phosgene or a similar carbonylating agent to form the benzoisothiazolone ring.
Conditions: Typically carried out under an inert atmosphere at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzoisothiazolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or modulators of biological pathways due to the presence of the benzoisothiazolone moiety.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzoisothiazolone ring can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-benzothiazol-2-ylpropanamide: Similar structure but lacks the dioxido group.
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide: Similar but with an acetamide group instead of propanamide.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is unique due to the combination of the dimethoxyphenyl group and the dioxido benzoisothiazolone ring. This combination provides distinct chemical properties and potential biological activities not found in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, with the CAS number 899996-65-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H18N2O6S, with a molecular weight of 378.41 g/mol. The structure includes a dimethoxyphenyl group and an isothiazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₆S |
Molecular Weight | 378.41 g/mol |
CAS Number | 899996-65-7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isothiazole derivatives can induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. This mechanism is often mediated through the modulation of Bcl-2 family proteins and caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways . The presence of the isothiazole ring is particularly noteworthy as many compounds containing this moiety are known for their broad-spectrum antimicrobial activities.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that derivatives of benzo[d]isothiazole can act as inhibitors of specific enzymes involved in disease pathways, such as cholesteryl ester transfer protein (CETP). This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cholesterol Regulation : A study demonstrated that a benzo[d]isothiazole derivative significantly increased HDL-C levels in human CETP transgenic mice, suggesting a potential therapeutic role in managing dyslipidemia .
- Anticancer Activity : In vitro assays showed that similar compounds induced apoptosis in breast cancer cell lines through caspase-dependent pathways. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency.
- Antimicrobial Efficacy : A screening assay revealed that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
The proposed mechanisms of action for this compound include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Competitive inhibition of enzymes involved in lipid metabolism.
- Disruption of Cellular Processes : Interference with bacterial cell wall synthesis or metabolic pathways.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-11(17(21)19-14-9-8-12(25-2)10-15(14)26-3)20-18(22)13-6-4-5-7-16(13)27(20,23)24/h4-11H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZJTICICTRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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